(2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, or Voriconazole, is a synthetic compound classified as a triazole antifungal agent. [, ] In scientific research, Voriconazole serves as a valuable tool for studying fungal biology, developing new antifungal agents, and investigating the properties of pharmaceutical cocrystals. [, , ]
Several methods for synthesizing Voriconazole have been explored in scientific literature. One approach involves a multi-step process starting with the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-chloro-6-ethyl-5-fluoropyrimidine in a solvent like ketone, ether, aliphatic hydrocarbon, or aromatic hydrocarbon. This condensation yields (2R, 3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-diflurophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which can be further processed to obtain Voriconazole. []
Another method utilizes (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane as a starting material. This compound is reacted with an acid addition salt of 4-methylenepiperidine in a suitable solvent, and in the presence of an alkali metal hydroxide or alkaline earth metal hydroxide (e.g. lithium hydroxide, calcium hydroxide) or their hydrates. This reaction produces (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol, which can be subsequently converted to Voriconazole. [, ] These synthetic routes highlight the diverse chemical pathways used to produce Voriconazole in research settings.
Voriconazole is characterized by a chiral center at the butan-2-ol moiety, resulting in two enantiomers: (2R,3S)-Voriconazole and its mirror image. [] The molecule features a 2,4-difluorophenyl ring, a 5-fluoropyrimidin-4-yl ring, and a 1H-1,2,4-triazol-1-yl group attached to the butan-2-ol backbone. [] X-ray crystallography studies have revealed details about the spatial arrangement of these groups and the influence of intermolecular interactions, such as hydrogen bonding, on the crystal packing of Voriconazole. [, ]
Research has explored the chemical reactivity of Voriconazole, particularly its potential for late-stage functionalization. One notable reaction is the photoredox-catalyzed hydroxymethylation of Voriconazole, which introduces a hydroxymethyl group to the molecule. [] This reaction proceeds through a radical mechanism and leads to the formation of 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO) in good yield. [] The aldehyde functionality in VN-CHO can be further exploited for introducing various functional groups, demonstrating the potential for synthesizing novel Voriconazole derivatives with potentially enhanced properties. []
While this document focuses on non-drug applications, understanding the antifungal mechanism of action provides context for research uses. Voriconazole inhibits fungal cytochrome P450-dependent enzymes, specifically 14α-lanosterol demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungal cell membranes. [] By blocking ergosterol production, Voriconazole disrupts fungal cell membrane integrity, ultimately leading to cell death. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2